molecular formula C12H15NO3 B1427919 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid CAS No. 1247523-42-7

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid

Cat. No. B1427919
M. Wt: 221.25 g/mol
InChI Key: ULCYEGWQENYMDK-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.25 g/mol .

Scientific Research Applications

Synthesis and Reactions

The compound "2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid" is closely related to several pyridine derivatives which have been studied for their synthesis methods and chemical reactions. For instance, the synthesis of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives has been explored, highlighting reactions with various agents to afford pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Alkylation and cyclization processes have led to the formation of thienopyridine derivatives. The potential biological activity of these compounds has also been discussed, suggesting a research interest in their pharmacological applications (Yassin, 2009).

Molecular Structure and Interactions

The molecular structure and interaction studies of similar pyridine derivatives have been conducted using X-ray diffraction methods. For instance, the structure of 2-amino-4,6-dimethylpyrimidine 2-hydroxybenzoate was analyzed, revealing how hydrogen bonding and interactions contribute to the formation of supramolecular structures (Li, Huang, & Meng, 2011). Similarly, the formation of supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles, involving extensive hydrogen bonds and weak interactions, underscores the significance of these molecular interactions in constructing complex molecular architectures (Pang et al., 2015).

Chemical Synthesis and Applications

In the realm of chemical synthesis, various methodologies and applications involving pyridine derivatives have been developed. These include the synthesis and cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the versatility of these compounds in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019). The formation of ternary ion-pair complexes, serving as chiral solvating agents for enantiodiscrimination of carboxylic acids, highlights the utility of these compounds in stereochemical analysis and enantiopurity testing (Chaudhari & Suryaprakash, 2013).

Advanced Materials and Coordination Chemistry

Pyridine derivatives have also found applications in the field of materials science and coordination chemistry. The construction of low-dimensional Zn(II) complexes based on different organic-carboxylic acids demonstrates their potential in designing new materials with specific structural and functional properties (Zhou et al., 2009).

properties

IUPAC Name

2-cyclobutyloxy-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-6-8(2)13-11(10(7)12(14)15)16-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYEGWQENYMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)OC2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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